molecular formula C10H14FN B13980942 (R)-1-(4-fluoro-2-methylphenyl)propylamine

(R)-1-(4-fluoro-2-methylphenyl)propylamine

Cat. No.: B13980942
M. Wt: 167.22 g/mol
InChI Key: NUROPEITPIZKEL-SNVBAGLBSA-N
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Description

®-1-(4-fluoro-2-methylphenyl)propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-fluoro-2-methylphenyl)propylamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-methylphenol.

    Formation of Intermediate: The phenol group is converted to a suitable leaving group, such as a tosylate or mesylate.

    Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with a propylamine derivative to form the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-fluoro-2-methylphenyl)propylamine may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-fluoro-2-methylphenyl)propylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the fluorinated phenyl ring can lead to the formation of different substituted phenyl derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium iodide, potassium carbonate.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of substituted phenyl derivatives.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

®-1-(4-fluoro-2-methylphenyl)propylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-fluoro-2-methylphenyl)propylamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical reactions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-fluoro-2-methylphenyl)ethylamine: Similar structure but with an ethylamine chain.

    ®-1-(4-chloro-2-methylphenyl)propylamine: Similar structure but with a chlorine atom instead of fluorine.

    ®-1-(4-fluoro-2-ethylphenyl)propylamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

®-1-(4-fluoro-2-methylphenyl)propylamine is unique due to the specific combination of a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

(1R)-1-(4-fluoro-2-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H14FN/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,10H,3,12H2,1-2H3/t10-/m1/s1

InChI Key

NUROPEITPIZKEL-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C1=C(C=C(C=C1)F)C)N

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)C)N

Origin of Product

United States

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